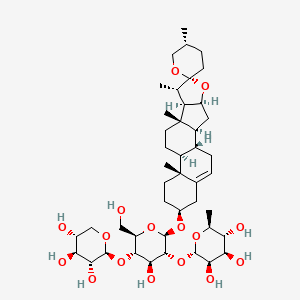
Sprengerinin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Sprengerinin C involves complex organic reactions that enable the formation of its unique molecular structure. Although specific synthesis pathways of Sprengerinin C are not detailed in the provided literature, the synthesis of complex molecules like Sprengerinin C often involves palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions, showcasing advanced synthetic techniques in organic chemistry (He et al., 2012).
Molecular Structure Analysis
The molecular structure of Sprengerinin C, like many complex organic compounds, is characterized by specific functional groups and a unique arrangement of atoms that contribute to its biological activity. Studies on similar compounds emphasize the importance of C-H bond activation adjacent to nitrogen in heterocycles, a key feature that might be relevant to understanding the molecular architecture and reactivity of Sprengerinin C (Campos, 2007).
Chemical Reactions and Properties
Sprengerinin C exhibits a range of chemical reactions and properties, notably its anti-tumorigenic effects through the inhibition of proliferation and angiogenesis, and induction of apoptosis in hepatocellular carcinoma models. Its mechanism of action includes blocking key pathways for tumor angiogenesis and inducing cell cycle arrest and apoptosis through various molecular pathways (Zeng et al., 2013).
Scientific Research Applications
Sprengerinin C and Hepatocellular Carcinoma : A study by Zeng et al. (2013) demonstrated that Sprengerinin C, a naturally derived compound, suppressed tumor angiogenesis in human umbilical vein endothelial cells. It was found to block key pathways for tumor angiogenesis and induce apoptosis in HepG-2/BEL7402 cells, a human hepatocellular carcinoma cell line. The study also showed its effectiveness in a nude mouse xenograft model of human hepatocellular carcinoma.
Cytotoxic Effects on Lung Cancer Cells : In another study, Liu et al. (2021) evaluated the cytotoxic effects of Sprengerinin C using human large cell lung carcinoma cells (NCI-H460 cells). The compound showed significant cytotoxic effects, inducing apoptosis and G2/M phase cycle arrest in the cell line.
Mechanism of Action
Target of Action
Sprengerinin C is a potential angiogenesis inhibitor . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels This is a vital process in growth and development, as well as in wound healing and the formation of granulation tissue.
Mode of Action
Sprengerinin C interacts with its targets by inhibiting the process of angiogenesis . This interaction results in the suppression of the formation of new blood vessels, thereby potentially limiting the growth of tumors.
Result of Action
Sprengerinin C exerts anti-tumorigenic effects in vitro . It does this by inhibiting proliferation and angiogenesis and inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. By controlling cell death, Sprengerinin C could potentially prevent the uncontrolled cell growth characteristic of cancer.
Action Environment
It is known that environmental factors can influence the epigenetics of a cell, potentially affecting gene expression and subsequent health outcomes
Safety and Hazards
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOMTBUZSIVDQK-QYOOOATOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sprengerinin C | |
Q & A
Q1: What are the key mechanisms by which Sprengerinin C exerts its anti-tumorigenic effects in hepatocellular carcinoma?
A1: Research indicates that Sprengerinin C exhibits its anti-tumorigenic effects through a multifaceted approach. [] It effectively inhibits the proliferation of cancer cells, disrupts the formation of new blood vessels (angiogenesis) which is essential for tumor growth, and triggers programmed cell death (apoptosis) specifically in cancerous cells. [] This combined assault on multiple hallmarks of cancer development highlights its potential as a therapeutic agent for hepatocellular carcinoma.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

